Product packaging for Butalbital, aspirin and caffeine(Cat. No.:CAS No. 51005-25-5)

Butalbital, aspirin and caffeine

Cat. No.: B1665793
CAS No.: 51005-25-5
M. Wt: 598.6 g/mol
InChI Key: YTPUIQCGRWDPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Evolution of Combination Drug Development and Concepts

The history of medicine is replete with examples of combination therapies, from ancient herbal remedies combining multiple plants to early twentieth-century drug "cocktails". ucdavis.edu Initially, these combinations were often discovered through serendipity and clinical experience rather than a deep understanding of their mechanisms. einsteinmed.edu The modern era of drug discovery, however, has seen a shift towards a more deliberate and rational approach to developing combination therapies. researchgate.neteinsteinmed.edu

This evolution was driven by several factors. The rise of the pharmaceutical industry in the early 1900s, coupled with advances in chemistry, allowed for the synthesis and large-scale production of new drugs. ucdavis.edu However, the "one drug, one target" paradigm, which dominated much of 20th-century pharmacology, proved insufficient for treating complex diseases like cancer, hypertension, and infectious diseases. researchgate.netresearchgate.net For these conditions, combination therapies have often proven more effective, for example, in managing severe hypertension and tuberculosis. researchgate.netlshtm.ac.uk

The concept of "polypharmacology," which recognizes that a single drug can interact with multiple targets, has also gained traction. researchgate.netrsc.org This understanding has further blurred the lines between single-agent and combination therapies, leading to the development of designed multiple ligands (DMLs) that intentionally target multiple pathways. researchgate.net The development of the "polypill," a single pill containing multiple medications to reduce cardiovascular risk, exemplifies this modern approach to combination therapy. nih.gov

Theoretical Frameworks for Drug Synergy and Antagonism

The rationale behind combining drugs often lies in the potential for synergistic interactions, where the combined effect is greater than the sum of the individual effects. nih.govyoutube.com Conversely, antagonistic interactions can result in a diminished effect. nih.gov Several theoretical models have been developed to quantify and predict these interactions.

The Bliss Independence model, first proposed by C.I. Bliss in 1939, is a probabilistic model that assumes the two drugs in a combination act independently of each other. nih.govfrontiersin.org The model predicts the combined effect based on the probability that each drug will not produce an effect. nih.gov If the observed effect of the combination is greater than the predicted effect, the interaction is considered synergistic. nih.govstackexchange.com Conversely, if the observed effect is less, the interaction is antagonistic. researchgate.net

The Bliss model is widely used in screening for synergistic drug combinations, although it has been noted that it can sometimes lead to false-positive claims without rigorous statistical analysis. nih.gov The core equation for Bliss Independence is:

EAB = EA + EB - (EA * EB)

Where:

EAB is the predicted effect of the combination.

EA is the effect of drug A.

EB is the effect of drug B.

This model is particularly applicable when drugs affect parallel biological pathways. researchgate.net

The Highest Single Agent (HSA) principle, proposed by Gaddum in 1940, offers a simpler reference model for synergy. nih.gov It defines a synergistic interaction as one where the effect of the combination is greater than the effect of the most effective single agent at the same concentration. nih.govnih.gov

The HSA model is straightforward to apply and is useful for identifying combinations that provide a clear benefit over monotherapy. researchgate.netsanger.ac.uk However, a limitation of the HSA model is that it does not distinguish between additive and truly synergistic effects. sanger.ac.uk A combination could surpass the effect of the highest single agent but still be merely additive. The synergy score in the HSA model is calculated as:

Synergy = EAB - max(EA, EB)

A positive value indicates synergy. sanger.ac.uk

The law of mass action, a fundamental principle in chemistry, has also been applied to model drug effects and interactions. mdpi.com These models, often incorporating Michaelis-Menten kinetics, describe the binding of drugs to their target receptors and the subsequent biological response. nih.govyoutube.com

By considering the concentrations of the drugs and their affinities for their respective targets, these models can predict the combined effect. For instance, the interaction of two inhibitors on a single enzyme can be modeled to determine if their combined effect is additive, synergistic, or antagonistic. youtube.com If two inhibitors bind to the same site, the effect is typically additive. However, if they bind to different sites on the enzyme simultaneously, a synergistic effect may be observed. youtube.com These models provide a mechanistic basis for understanding how drug combinations work at a molecular level. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34N6O9 B1665793 Butalbital, aspirin and caffeine CAS No. 51005-25-5

Properties

CAS No.

51005-25-5

Molecular Formula

C28H34N6O9

Molecular Weight

598.6 g/mol

IUPAC Name

2-acetyloxybenzoic acid;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione;1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C11H16N2O3.C9H8O4.C8H10N4O2/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);2-5H,1H3,(H,11,12);4H,1-3H3

InChI Key

YTPUIQCGRWDPTM-UHFFFAOYSA-N

SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Canonical SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

aspirin - butalbital - caffeine
aspirin, butalbital and caffeine drug combination
aspirin, butalbital, caffeine drug combination
Dolomo
Fiorinal

Origin of Product

United States

Integrated Pharmacological Dynamics of the Butalbital, Aspirin, and Caffeine Compound

Molecular Basis of Inter-Component Interactions

Synergistic Molecular Effects and Receptor Cross-Modulation

The synergy of the combination is primarily attributed to the distinct yet complementary mechanisms of action of its components, which collectively target different aspects of the pain pathway.

Butalbital, a barbiturate (B1230296), exerts its effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel. This modulation enhances the inhibitory neurotransmission in the central nervous system (CNS), leading to sedation and muscle relaxation. Aspirin (B1665792), a non-steroidal anti-inflammatory drug (NSAID), irreversibly inhibits cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.

Caffeine (B1668208), a methylxanthine, contributes to the analgesic effect through multiple mechanisms. It is an antagonist of adenosine (B11128) receptors, and by blocking these receptors, it is thought to produce cerebral vasoconstriction, which can be beneficial in certain types of headaches. Furthermore, caffeine has been shown to enhance the analgesic effects of aspirin, although the precise molecular basis of this synergy is not fully elucidated. It is proposed that caffeine may increase the absorption and bioavailability of aspirin and may also contribute to a central analgesic effect through its influence on neurotransmitter systems.

A key aspect of the interplay within this combination is the proposed attenuation of caffeine's CNS stimulatory effects by butalbital. Caffeine is a well-known CNS stimulant, capable of causing restlessness, nervousness, and insomnia. In contrast, butalbital is a CNS depressant. The co-administration of these two drugs is thought to result in a balancing of these opposing effects. While direct molecular studies on this specific interaction are limited, it is hypothesized that the global CNS depression induced by butalbital's enhancement of GABAergic inhibition counteracts the widespread CNS stimulation induced by caffeine's antagonism of adenosine receptors. This proposed functional antagonism allows for the beneficial analgesic and vasoconstrictive effects of caffeine to be harnessed while minimizing its potential for causing CNS hyperexcitability.

Antagonistic Molecular Dynamics

Beyond the functional antagonism between butalbital and caffeine, other antagonistic dynamics may be at play. For instance, while aspirin's primary action is peripheral, through the inhibition of prostaglandin (B15479496) synthesis, butalbital and caffeine exert their primary effects within the CNS. The sedative effects of butalbital could theoretically antagonize the heightened alertness and focus that can be induced by caffeine. However, in the context of tension headaches, where muscle tension and stress are contributing factors, the sedative and anxiolytic properties of butalbital are considered therapeutically beneficial and work in concert with the analgesic effects of aspirin and caffeine.

Interactions at Ligand-Gated Ion Channels

The primary interaction at ligand-gated ion channels within this combination involves butalbital's effect on the GABA-A receptor. Butalbital binds to a specific site on the GABA-A receptor, allosterically modulating it to increase the duration of chloride channel opening when GABA binds to the receptor. This enhanced chloride influx hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory effect on neurotransmission.

Pharmacokinetic Interplay within the Combination

The co-administration of butalbital, aspirin, and caffeine results in a complex pharmacokinetic interplay that can influence the absorption, metabolism, and elimination of each component.

Modulation of Hepatic Enzyme Systems by Co-Administration

Butalbital is a known inducer of hepatic microsomal enzymes, particularly the cytochrome P450 (CYP450) system. Chronic administration of butalbital can lead to an increased rate of metabolism of other drugs that are substrates for these enzymes. Both aspirin and caffeine are metabolized by CYP450 enzymes. Aspirin is hydrolyzed to salicylate (B1505791), which is then conjugated and oxidized, with some oxidative metabolism mediated by the CYP2C9 isoenzyme. Caffeine is primarily metabolized by the CYP1A2 isoenzyme.

The induction of the CYP450 system by butalbital has the potential to alter the pharmacokinetics of co-administered aspirin and caffeine. Theoretically, chronic use of the combination could lead to an accelerated metabolism of aspirin and caffeine, potentially reducing their therapeutic efficacy and duration of action over time. However, the clinical significance of this interaction in the context of typical therapeutic use for tension headaches has not been extensively quantified in clinical studies. The interplay is complex, as other factors, such as competitive inhibition for metabolic enzymes, could also play a role.

The following table provides a summary of the potential pharmacokinetic interactions:

ComponentPrimary Metabolic PathwayPotential Interaction with Co-Administered Components
Butalbital Hepatic, via CYP450 enzymesInduces CYP450 enzymes, potentially accelerating the metabolism of aspirin and caffeine with chronic use.
Aspirin Hydrolysis to salicylate, followed by conjugation and oxidation (partially via CYP2C9)Metabolism may be accelerated by butalbital-induced enzyme induction. Caffeine may increase aspirin's absorption.
Caffeine Hepatic, primarily via CYP1A2Metabolism may be accelerated by butalbital-induced enzyme induction.
Influence of Butalbital's Enzyme Induction on Aspirin and Caffeine Metabolism

Butalbital is known to induce the expression and activity of cytochrome P450 (CYP) enzymes in the liver. mdpi.comresearchgate.net This class of enzymes is crucial for the metabolism of a wide array of drugs. While all barbiturates possess enzyme-inducing capabilities, the potency can vary, with butalbital considered to be among the weaker inducers. wikipedia.org Despite this, its effects on co-administered drugs can be clinically relevant.

Caffeine, in contrast, is significantly metabolized by the CYP1A2 enzyme. fda.gov Butalbital's induction of this particular enzyme can lead to a more rapid breakdown of caffeine. wellrx.com This accelerated metabolism can result in a shortened half-life and a diminished duration of caffeine's effects. wellrx.com

Influence of Caffeine's Metabolism on Other Components

Caffeine itself can act as a competitive inhibitor of certain CYP enzymes, including CYP1A2. fda.gov In theory, this could counteract the inductive effects of butalbital. However, given that butalbital is a more potent inducer, the clinical significance of caffeine's inhibitory action within this combination is likely to be minimal. The metabolites of caffeine, such as paraxanthine, theobromine, and theophylline, also possess their own pharmacological profiles and metabolic fates, which could theoretically interact with butalbital and aspirin, although such interactions are not well-documented.

Theoretical Implications for Component Elimination and Distribution

The enzyme induction initiated by butalbital has several theoretical consequences for the elimination and distribution of aspirin and caffeine. The accelerated metabolism of these components would likely lead to:

  • Increased Clearance: A higher rate of removal of the drugs from the blood plasma. nih.gov
  • Shorter Half-Life: A reduction in the time it takes for the plasma concentration of the drugs to decrease by half. fda.gov
  • Altered Bioavailability: A potential decrease in the fraction of the administered dose that reaches systemic circulation in its unchanged form.
  • These pharmacokinetic alterations could theoretically impact the dosing frequency required to maintain therapeutic concentrations. While direct effects on drug distribution are less probable, the accelerated elimination could influence the concentration gradients that drive the movement of the drugs into various body tissues. fda.gov

    Pharmacodynamic Integration and Resultant Neurobiological Substrates

    The pharmacodynamic effects of the butalbital, aspirin, and caffeine combination are a result of the synergistic and additive actions of the individual components on various neurobiological pathways. This integrated activity is responsible for the compound's therapeutic effects in treating tension headaches. fda.govnih.gov

    Composite Modulation of GABAergic Neurotransmission

    The primary modulator of gamma-aminobutyric acid (GABA)ergic neurotransmission in this compound is butalbital. wikipedia.org Butalbital is a barbiturate that enhances the effects of GABA at the GABA-A receptor. wikipedia.orgmdpi.com This potentiation of GABA, the primary inhibitory neurotransmitter in the central nervous system, leads to increased chloride ion influx into neurons, resulting in hyperpolarization and a general depression of the central nervous system. mdpi.com This action underlies the sedative and muscle-relaxant properties of butalbital. drugbank.com Neither aspirin nor caffeine has a direct, significant impact on GABAergic signaling. Therefore, the GABAergic modulation of this combination drug is attributable to butalbital. nih.gov

    Theoretical Neurochemical Effects on Central Nervous System Excitability

    Aspirin: Aspirin's principal mechanism is the irreversible inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which blocks the synthesis of prostaglandins. nih.govdrugs.comyoutube.com While this action is critical for its peripheral anti-inflammatory and analgesic effects, it also has implications for CNS excitability. Prostaglandins are not only mediators of inflammation and pain but are also involved in central processes, including the modulation of neurotransmission and synaptic plasticity. nih.govada.org COX-2, in particular, is expressed in neurons in response to excitatory synaptic activity. nih.gov By inhibiting central prostaglandin synthesis, aspirin may help to quell neuroinflammatory processes and reduce central sensitization, a key component of chronic pain states where neurons become hyperexcitable. nih.govmdpi.com

    Caffeine: In contrast to butalbital, caffeine is a CNS stimulant. mayoclinic.orgnih.gov Its primary neurochemical effect is the antagonism of adenosine receptors, particularly the A1 and A2A subtypes. nih.govwikipedia.orgyoutube.com Adenosine is an inhibitory neuromodulator that promotes sleep and reduces neuronal activity, in part by inhibiting the release of excitatory neurotransmitters. youtube.comuw.edu By blocking these receptors, caffeine disinhibits neuronal activity, leading to increased arousal and neuronal firing. youtube.comverywellhealth.com This antagonism enhances the release of several key neurotransmitters, including dopamine (B1211576) and norepinephrine, which contributes to its stimulant and potential mood-elevating effects. nih.govuw.edu In the context of this combination product, caffeine's vasoconstrictive properties are also thought to counteract the vasodilation that can be associated with headaches, and it may enhance the analgesic efficacy of aspirin. webmd.comdrugs.com

    The integrated effect is a carefully modulated state of CNS activity. Butalbital provides a foundational level of sedation and reduction in neuronal firing, directly targeting the hyperexcitability that can contribute to tension headaches. drugs.com Aspirin works both peripherally and centrally to reduce the inflammatory signals that can drive this excitability. nih.govada.org Caffeine provides a mild stimulating counterpoint, which is theorized to enhance the analgesic effect while potentially mitigating the profound sedation that might otherwise be caused by butalbital alone. drugs.comyoutube.com

    Table 1: Summary of Neurochemical Actions on CNS Excitability

    Component Primary Neurochemical Target Mechanism of Action Effect on CNS Excitability
    Butalbital GABA-A Receptor Positive allosteric modulator; prolongs GABA-mediated chloride channel opening. ncats.iowikipedia.org Decrease
    Aspirin COX-1 and COX-2 Enzymes Irreversible inhibitor; blocks prostaglandin synthesis. nih.govdrugs.com Indirect Decrease (Reduces central sensitization)
    Caffeine Adenosine Receptors (A1, A2A) Competitive antagonist; blocks inhibitory action of adenosine. nih.govyoutube.com Increase

    Table 2: Detailed Research Findings on Neurotransmitter Systems

    Compound Affected System/Receptor Detailed Finding Research Reference
    Butalbital GABAergic System (GABA-A) Potentiates GABA-induced increases in chloride conductance, prolonging postsynaptic inhibition. drugbank.comnih.gov drugbank.comnih.gov
    Glutamatergic System (AMPA) May inhibit excitatory effects by reducing glutamate-induced depolarizations. smpdb.canih.gov smpdb.canih.gov
    Aspirin Prostaglandin Synthesis Irreversibly acetylates and inhibits COX-1 and COX-2, reducing prostaglandin levels in the CNS. nih.govmdpi.com nih.govmdpi.com
    Inflammatory Cytokines Can reduce levels of inflammatory biomarkers such as TNF-α and IL-6. nih.gov nih.gov
    Caffeine Adenosinergic System (A1, A2A) Acts as a nonselective antagonist, removing the inhibitory tone of endogenous adenosine. nih.govnih.gov nih.govnih.gov
    Dopaminergic System Indirectly enhances dopaminergic neurotransmission by blocking the inhibitory influence of A2A receptors on D2 receptors. nih.govfrontiersin.org nih.govfrontiersin.org
    Noradrenergic System Activates noradrenaline neurons, contributing to alertness and arousal. nih.gov nih.gov

    Advanced Methodological Approaches for Mechanistic Research

    In Vitro Models for Receptor Binding and Enzyme Kinetics Studies

    In vitro models provide a foundational understanding of the direct molecular interactions of the individual components of this combination drug. While comprehensive studies on the ternary system are limited, data on the individual agents offer valuable insights.

    Butalbital, a barbiturate (B1230296), is known to act as a positive allosteric modulator of GABA-A receptors. smpdb.ca This enhances the inhibitory effects of the neurotransmitter GABA, leading to central nervous system depression. smpdb.ca Aspirin (B1665792), a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its effect through the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov This blockage prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. nih.gov Caffeine (B1668208), a methylxanthine, acts as an antagonist of adenosine (B11128) receptors, primarily A1 and A2A subtypes. This antagonism leads to increased neuronal firing and vasoconstriction, which can contribute to its analgesic-adjuvant effects.

    In Vitro Plasma Protein Binding of Butalbital and Aspirin
    CompoundPlasma Protein Binding (%)Concentration Range
    Butalbital45%0.5-20 mcg/mL fda.gov
    Aspirin (as Salicylic Acid)50-80%Not Specified fda.gov

    Enzyme kinetic studies have extensively characterized the inhibition of COX enzymes by aspirin. nih.govnih.gov The covalent and irreversible nature of this inhibition is a key feature of its mechanism. nih.gov Some research suggests that caffeine may enhance the rate of absorption and peak plasma concentration of aspirin, which could influence the kinetics of COX inhibition in a clinical setting. drugs.com However, detailed enzyme kinetic studies of the ternary combination are lacking.

    In Silico Modeling and Molecular Docking Simulations of Multi-Ligand Systems

    In silico modeling and molecular docking provide powerful tools to predict and analyze the binding of multiple ligands to a biological target. While no specific molecular docking studies for the butalbital, aspirin, and caffeine ternary system have been identified in the available literature, we can theorize potential interactions based on the known targets of each component.

    A primary area of interest would be the GABA-A receptor, the target of butalbital. Molecular docking simulations could explore whether aspirin and caffeine can also bind to this receptor, potentially at allosteric sites, and modulate the binding or effect of butalbital. nih.govresearchgate.netdergipark.org.trmdpi.com Similarly, docking studies on COX enzymes could investigate if butalbital or caffeine can influence the binding of aspirin to its active site.

    A study on the molecular docking of aspirin and caffeine with various proteins suggests potential interactions that could underlie their combined therapeutic effects. fda.gov These computational approaches are instrumental in generating hypotheses for further experimental validation.

    Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions

    Computational chemistry and molecular dynamics (MD) simulations offer a dynamic view of ligand-target interactions, providing insights into the stability of binding and conformational changes over time. While MD simulations of the complete butalbital-aspirin-caffeine system are not available, studies on the individual components or binary combinations provide a starting point.

    MD simulations have been used to study the aggregation of caffeine in aqueous solutions, which is relevant to its formulation and bioavailability. nih.govnih.gov Density Functional Theory (DFT) studies have explored the interaction of individual aspirin, paracetamol, and caffeine molecules with water, providing insights into their solvation and potential for hydrogen bonding.

    Future MD simulations of the ternary system with their respective biological targets (e.g., butalbital, aspirin, and caffeine with a GABA-A receptor or COX enzyme) could elucidate the energetic and structural basis of their synergistic interactions. Such simulations could reveal how the presence of one compound might alter the binding pocket or the interaction energy of another, providing a molecular-level explanation for the enhanced efficacy of the combination. nih.govnih.govacs.org

    Theoretical Frameworks for Pharmacogenomic Implications in Compound Response

    Several genes have been identified as having a significant impact on the response to aspirin. Polymorphisms in the genes encoding for cyclooxygenase enzymes (PTGS1 and PTGS2) can alter the sensitivity of these enzymes to aspirin's inhibitory effects. nih.gov Furthermore, variations in genes responsible for aspirin's metabolism, such as CYP2C9 and UGT1A6, can lead to inter-individual differences in drug clearance and exposure. fda.gov

    For butalbital, as a barbiturate, genetic variations in cytochrome P450 enzymes, which are crucial for its metabolism, could play a significant role in its efficacy and potential for toxicity. Although specific pharmacogenomic markers for butalbital are not as well-established as those for aspirin, the principles of pharmacogenomics suggest that polymorphisms in relevant metabolizing enzymes and drug transporters would be important areas of investigation.

    Caffeine's metabolism is primarily mediated by the enzyme CYP1A2. Genetic polymorphisms in the CYP1A2 gene are known to result in "fast" and "slow" metabolizers of caffeine, which can affect its stimulant effects and potential for adverse reactions.

    Key Genes in the Pharmacogenomics of Butalbital, Aspirin, and Caffeine
    CompoundRelevant GenesPotential Impact of Genetic Variation
    ButalbitalCytochrome P450 family (e.g., CYP2B6, CYP2C19)Altered metabolism, leading to variations in drug clearance and potential for toxicity.
    AspirinPTGS1, PTGS2, CYP2C9, UGT1A6Altered enzyme sensitivity and drug metabolism, affecting efficacy and risk of adverse effects. fda.gov
    CaffeineCYP1A2Variations in metabolism rate ("fast" vs. "slow" metabolizers), influencing stimulant effects and potential for adverse reactions.

    Future Directions and Unexplored Mechanistic Avenues in Compound Research

    Identification of Novel Molecular Targets Beyond Established Pathways

    The established molecular targets for butalbital, aspirin (B1665792), and caffeine (B1668208) are primarily the GABA-A receptor, cyclooxygenase (COX) enzymes, and adenosine (B11128) receptors, respectively. However, emerging research suggests that the therapeutic and long-term effects of these drugs, particularly in combination, may involve a broader range of molecular interactions.

    Future investigations should aim to identify novel molecular targets that are modulated by the combined action of these three compounds. For instance, while aspirin's primary anti-inflammatory action is through COX inhibition, it has been shown to affect other signaling pathways independent of COX. nih.gov Research has indicated that aspirin and its metabolite, salicylate (B1505791), can inhibit IκB kinase (IKK) β, thereby preventing NF-κB activation. nih.gov Furthermore, aspirin has been found to inhibit the Wnt/β-catenin pathway in colon cancer cells. nih.gov The potential for butalbital and caffeine to modulate these or other pathways in conjunction with aspirin remains a largely unexplored area.

    Aspirin has also been shown to acetylate numerous cellular proteins beyond COX, including metabolic enzymes, structural proteins, and histones. nih.gov The functional consequences of this widespread acetylation and how it is influenced by the presence of butalbital and caffeine could reveal novel mechanisms of action.

    Elucidation of Undiscovered Biochemical Cascades Affected by the Combination

    The synergistic and antagonistic interactions between butalbital, aspirin, and caffeine likely trigger a complex network of biochemical cascades that extend beyond their primary pharmacological effects. Future research should focus on mapping these intricate signaling networks.

    One area of interest is the interplay between the sedative effects of butalbital and the stimulant properties of caffeine on downstream signaling pathways. While their opposing actions on the CNS are well-known, the specific biochemical cascades that are differentially or synergistically modulated by this interaction are not fully understood. For example, one study reported that the co-administration of caffeine and aspirin led to a significant increase in the rate of appearance and maximum concentration of salicylate in the plasma, suggesting a pharmacokinetic interaction that could influence downstream biochemical events. drugs.com

    Furthermore, the long-term administration of this combination, particularly in the context of chronic headache management, may lead to adaptations in various biochemical pathways. Investigating these changes could provide insights into the mechanisms of tolerance, dependence, and the potential for medication-overuse headaches. nih.gov

    Application of Advanced "-omics" Technologies (e.g., Proteomics, Metabolomics) to Mechanistic Studies

    The advent of "-omics" technologies, such as proteomics and metabolomics, offers powerful tools to comprehensively investigate the molecular effects of the butalbital, aspirin, and caffeine combination. nih.govmdpi.com These approaches allow for the global analysis of changes in protein and metabolite levels, providing a systems-level view of the cellular response to drug exposure. nih.gov

    Proteomic studies can identify novel protein targets and quantify changes in their expression and post-translational modifications following treatment with the drug combination. mdpi.comnih.gov For example, quantitative proteomics could be employed to compare the proteomes of cells or tissues exposed to the individual components versus the combination, revealing synergistic or antagonistic effects on specific protein networks. researchgate.net This could be particularly useful in understanding the complex interplay between the pro-apoptotic effects of aspirin and the CNS-depressant effects of butalbital.

    Metabolomic analyses can provide a snapshot of the metabolic state of a cell or organism, revealing alterations in biochemical pathways. nih.govnih.gov By examining the metabolic fingerprints of individuals treated with the butalbital, aspirin, and caffeine combination, researchers could identify novel metabolic pathways that are affected by the drugs. This could lead to the discovery of new biomarkers for drug efficacy and a better understanding of the metabolic basis of the drug's therapeutic effects. nih.gov The integration of proteomics and metabolomics data can provide a more complete picture of the drug's mechanism of action. uu.nl

    Table 1: Potential Applications of "-omics" Technologies in Butalbital, Aspirin, and Caffeine Research

    -omics Technology Application Potential Insights
    Proteomics Identification and quantification of protein expression changes in response to the drug combination.Discovery of novel protein targets, understanding of post-translational modifications, and elucidation of affected signaling pathways. nih.govmdpi.com
    Metabolomics Analysis of global metabolic changes induced by the drug combination.Identification of altered biochemical pathways, discovery of biomarkers for drug response, and understanding of the metabolic basis of therapeutic effects. nih.govnih.gov
    Transcriptomics Measurement of changes in gene expression levels.Understanding the transcriptional regulation of key target genes and pathways.
    Integrated -omics Combination of data from multiple -omics platforms.A comprehensive, systems-level understanding of the drug's mechanism of action, from gene to protein to metabolite. uu.nl

    Refined Computational Models for Predicting Complex Pharmacological Interactions

    Computational modeling and machine learning are becoming increasingly valuable tools in pharmacology for predicting drug-target interactions and understanding complex pharmacological effects. nih.govnih.gov These approaches can be applied to the butalbital, aspirin, and caffeine combination to build predictive models of their synergistic and antagonistic interactions.

    Machine learning algorithms can be trained on large datasets of preclinical and clinical data to identify patterns and predict the likelihood of specific pharmacological responses. nih.gov For example, an ensemble learning approach could be used to predict drug-target interactions with greater accuracy. nih.gov Such models could be used to optimize the therapeutic use of the butalbital, aspirin, and caffeine combination and to identify individuals who may be at higher risk for certain side effects.

    Theoretical Exploration of Long-Term Molecular Adaptations and Receptor Plasticity Induced by Chronic Exposure

    Chronic exposure to the butalbital, aspirin, and caffeine combination can lead to long-term molecular adaptations and changes in receptor plasticity, contributing to phenomena such as tolerance and dependence. nih.gov Future research should focus on theoretically and experimentally exploring these neuroplastic changes.

    Chronic butalbital use, as a barbiturate (B1230296), is known to induce changes in GABA-A receptor subunit expression and function. Similarly, chronic caffeine consumption can lead to alterations in adenosine receptor density and sensitivity. frontiersin.org The long-term effects of the combination of these drugs on their respective receptors and on downstream signaling pathways are likely complex and multifaceted.

    Studies in animal models of chronic drug exposure can provide valuable insights into the molecular mechanisms underlying these adaptations. For instance, research on chronic intermittent ethanol (B145695) exposure has shown alterations in NMDA receptor subunit expression and synaptic plasticity in the prefrontal cortex. nih.gov Similar studies could be designed to investigate the effects of chronic butalbital, aspirin, and caffeine administration on neuronal plasticity. These investigations could shed light on the molecular basis of addiction and withdrawal associated with long-term use of this combination. nih.gov

    Q & A

    Q. What is the pharmacological rationale for combining butalbital, aspirin, and caffeine in tension headache treatment?

    The combination synergizes analgesic (aspirin), anxiolytic/muscle relaxant (butalbital), and CNS stimulant (caffeine) effects. Aspirin inhibits prostaglandins, reducing pain and inflammation; butalbital modulates GABA receptors for sedation; caffeine enhances analgesia by adenosine receptor antagonism and improves drug absorption. Clinical efficacy was validated in double-blind, placebo-controlled trials using factorial designs to isolate component contributions .

    Q. How do pharmacokinetic differences among the components influence experimental design in bioavailability studies?

    Aspirin has rapid absorption (peak plasma: 40 minutes) and short half-life (12 minutes), while butalbital exhibits prolonged elimination (35-hour half-life) and caffeine intermediate metabolism (3-hour half-life). Researchers must use staggered sampling intervals (e.g., 0.5–2 hours for aspirin, 1–6 hours for butalbital) and account for enterohepatic recirculation of butalbital metabolites. Population pharmacokinetic models should incorporate saturable aspirin metabolism and protein-binding variability .

    Q. What methodological considerations are critical in replicating historical efficacy trials for tension headaches?

    Key factors include:

    • Standardized diagnostic criteria (e.g., ICHD-3 for tension-type headaches).
    • Placebo-controlled, crossover designs with washout periods ≥5 days to mitigate carryover effects.
    • Primary endpoints: Reduction in headache intensity (VAS scores) and muscle tenderness.
    • Monitoring for barbiturate-induced sedation confounding self-reported outcomes .

    Q. How should researchers address aspirin-related interference in clinical laboratory tests?

    Aspirin alters platelet function (inhibits thromboxane A2), skews serum uric acid, and affects liver enzyme assays. Protocols must:

    • Exclude aspirin 72 hours pre-blood draws for coagulation studies.
    • Use mass spectrometry over immunoassays to avoid salicylate cross-reactivity.
    • Document caffeine intake timing (interferes with dipyridamole-based cardiac flow tests) .

    Advanced Research Questions

    Q. What advanced analytical methods resolve quantification challenges in pharmacokinetic studies of fixed-dose combinations?

    High-resolution techniques include:

    • HPLC with dual detection : UV at 277 nm for aspirin/caffeine and 210 nm for butalbital, using non-porous ODS columns (3.0 μm) with phosphate buffer (pH 3.0)-acetonitrile mobile phases.
    • Capillary electrophoresis (CE) : Hydroxypropyl-β-cyclodextrin additives in sodium phosphate buffer (pH 9.0) achieve baseline separation of all components and metabolites (LOD: 5–35 ng/mL). Validate methods using internal standards (e.g., aprobarbital) to correct matrix effects .

    Q. How do CYP450 interactions between butalbital and other drugs complicate clinical trial designs?

    Butalbital induces CYP3A4/2C9, accelerating metabolism of oral contraceptives, anticoagulants, and antiepileptics. Trials must:

    • Stratify participants by concomitant medications.
    • Implement therapeutic drug monitoring (e.g., warfarin INR, hormonal assays).
    • Use physiologically based pharmacokinetic (PBPK) modeling to predict clearance changes .

    Q. What evidence supports or contradicts the hypothesis that caffeine potentiates butalbital toxicity in overdose scenarios?

    Contradictions :

    • Preclinical data show caffeine increases butalbital absorption (gastric pH modulation), raising serum levels.
    • Clinical overdose reports (n=256) indicate caffeine’s vasoconstrictive effects mitigate aspirin-induced hypotension but exacerbate CNS excitation. Resolution : Toxicokinetic studies using animal models suggest dose-dependent synergy; human data remain observational .

    Q. What methodological innovations address the risk of medication-overuse headache (MOH) in long-term studies?

    Strategies include:

    • Restricting use to ≤10 days/month with electronic dosing diaries.
    • Incorporating withdrawal phases to monitor rebound headaches.
    • Biomarkers: Serum S100B for neuroglial activation and CSF CGRP levels as MOH predictors.
    • Comparative effectiveness designs against non-barbiturate alternatives (e.g., NSAIDs) .

    Q. How can researchers optimize teratogenicity risk assessment while maintaining ethical standards in pregnancy studies?

    Ethical constraints limit human trials; alternatives include:

    • Placental perfusion models : Quantify aspirin and butalbital transfer rates.
    • Retrospective cohort analyses : Link maternal prescription databases to neonatal outcomes (e.g., ductus arteriosus closure, withdrawal seizures).
    • Zebrafish embryotoxicity assays : Screen for barbiturate-induced neural crest cell apoptosis .

    Q. What statistical approaches reconcile contradictory efficacy data between factorial and pragmatic trials?

    Bayesian hierarchical models can weight data by study design rigor. For example:

    • Prioritize factorial trials (e.g., butalbital/aspirin/caffeine vs. components alone) for mechanistic insights.
    • Adjust pragmatic trial results for confounding variables (e.g., baseline anxiety disorders influencing butalbital response).
      Meta-regression identifies modifiers like caffeine dosing thresholds (≥40 mg enhances analgesia) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Butalbital, aspirin and caffeine
    Reactant of Route 2
    Reactant of Route 2
    Butalbital, aspirin and caffeine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.